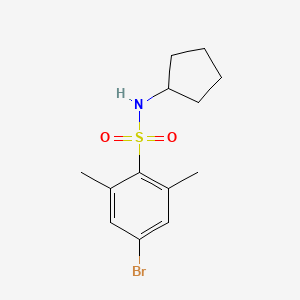![molecular formula C8H8Cl2O6 B1412321 3,6-Bis[(chlorocarbonyl)oxy]hexahydrofuro-[3,2-b]furan CAS No. 163877-37-0](/img/structure/B1412321.png)
3,6-Bis[(chlorocarbonyl)oxy]hexahydrofuro-[3,2-b]furan
Overview
Description
3,6-Bis[(chlorocarbonyl)oxy]hexahydrofuro-[3,2-b]furan is a chemical compound with the molecular formula C8H8Cl2O6 and a molecular weight of 271.05 . This compound is characterized by its unique structure, which includes two chlorocarbonyl groups attached to a hexahydrofurofuran ring system. It is primarily used in research and industrial applications due to its reactive nature and potential for forming various derivatives .
Mechanism of Action
Preparation Methods
The synthesis of 3,6-Bis[(chlorocarbonyl)oxy]hexahydrofuro-[3,2-b]furan typically involves the reaction of hexahydrofurofuran with phosgene (carbonyl chloride) under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane to facilitate the reaction. The process requires careful handling of phosgene due to its highly toxic nature. Industrial production methods may involve continuous flow reactors to ensure safety and efficiency .
Chemical Reactions Analysis
3,6-Bis[(chlorocarbonyl)oxy]hexahydrofuro-[3,2-b]furan undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorocarbonyl groups can be substituted with various nucleophiles, such as amines or alcohols, to form corresponding carbamates or esters.
Reduction: Reduction of the chlorocarbonyl groups can yield the corresponding alcohol derivatives.
Common reagents used in these reactions include amines, alcohols, water, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,6-Bis[(chlorocarbonyl)oxy]hexahydrofuro-[3,2-b]furan has several applications in scientific research:
Comparison with Similar Compounds
Similar compounds to 3,6-Bis[(chlorocarbonyl)oxy]hexahydrofuro-[3,2-b]furan include:
3,6-Bis[(methoxycarbonyl)oxy]hexahydrofuro-[3,2-b]furan: This compound has methoxycarbonyl groups instead of chlorocarbonyl groups, making it less reactive but more stable.
3,6-Bis[(ethoxycarbonyl)oxy]hexahydrofuro-[3,2-b]furan: Similar to the methoxy derivative, this compound features ethoxycarbonyl groups, offering different reactivity and stability profiles.
The uniqueness of this compound lies in its high reactivity due to the presence of chlorocarbonyl groups, making it a valuable intermediate in various chemical processes .
Properties
IUPAC Name |
[(3S,3aR,6R,6aS)-3-carbonochloridoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O6/c9-7(11)15-3-1-13-6-4(16-8(10)12)2-14-5(3)6/h3-6H,1-2H2/t3-,4+,5+,6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQRCZYCGISTAS-GUCUJZIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(O1)C(CO2)OC(=O)Cl)OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]2[C@H](O1)[C@H](CO2)OC(=O)Cl)OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


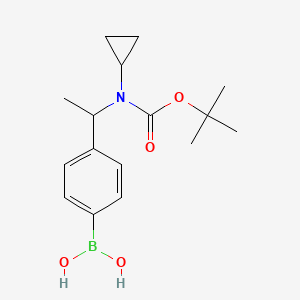



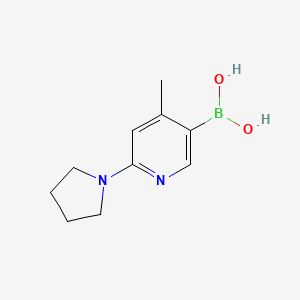



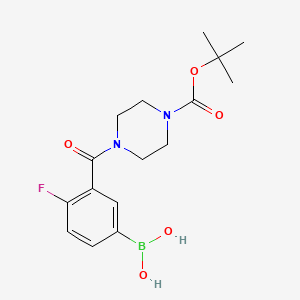
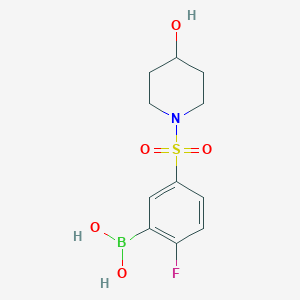


![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1412259.png)
